

"Oxyoctaline Formate spectroscopic data (NMR, IR, MS)"

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Compound of Interest

Compound Name: OXYOCTALINE FORMATE

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Oxyoctaline Formate: A Technical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyoctaline formate is a synthetic fragrance ingredient valued for its woody and ambery scent profile. This technical guide provides a summary of its known physico-chemical properties. Notably, detailed experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are not readily available in the public domain. In light of this, a generalized experimental workflow for the quality control of fragrance ingredients like **oxyoctaline formate** is proposed and illustrated. This document serves as a foundational resource for professionals requiring an understanding of this compound's characteristics and the typical analytical procedures applied in its quality assessment.

Introduction

Oxyoctaline formate, a compound developed by Givaudan, is primarily utilized in the fragrance industry to impart or enhance woody and ambery notes in various consumer products.[1][2] Its chemical designation is (2,4a,5,8a-Tetramethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl) formate.[1] Given its application, stringent quality control is essential to ensure its purity, consistency, and safety. Spectroscopic methods are fundamental to this process, although specific data for this proprietary ingredient are not publicly disclosed.

Physico-Chemical Properties

While experimental spectra are not available, a compilation of the reported physico-chemical properties of **oxyoctaline formate** is presented in Table 1. This data is crucial for understanding its behavior in various formulations and for analytical method development.

Table 1: Physico-Chemical Properties of **Oxyoctaline Formate**

Property	Value	Reference
Chemical Name	(2,4a,5,8a-Tetramethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl) formate	[1]
Synonyms	Amber formate	[3][4]
CAS Number	65405-72-3	[1][5][6]
Molecular Formula	C ₁₅ H ₂₄ O ₂	[1][5][6]
Molecular Weight	236.35 g/mol	[5][6]
Appearance	Clear to pale yellow liquid	[1][5]
Odor Profile	Woody, ambery, dry, dusty, powdery	[1][6]
Specific Gravity	1.030 - 1.035 @ 25°C	[3][4]
Refractive Index	1.502 - 1.505 @ 20°C	[3][4]
Vapor Pressure	0.0011 hPa	[7]
Log P	5	[7]
Boiling Point	288.3 ± 20.0 °C (Predicted)	[6]
Flash Point	132.22 °C (270.00 °F) TCC	[4]

Spectroscopic Data (NMR, IR, MS)

A thorough search of publicly available scientific literature and chemical databases did not yield specific experimental NMR, IR, or MS spectroscopic data for **oxyoctaline formate**. Such data is likely held as proprietary information by the manufacturer.

Proposed Experimental Protocols for Quality Control

In the absence of specific published methods for **oxyoctaline formate**, this section outlines a standard operational procedure for the quality control of a high-purity fragrance ingredient.

Identity and Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

- Objective: To confirm the identity of the compound and determine its purity by separating it from any volatile impurities.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Methodology:
 - A dilute solution of **oxyoctaline formate** in a suitable solvent (e.g., ethanol or hexane) is prepared.
 - An aliquot of the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column.
 - The column separates compounds based on their boiling points and interactions with the stationary phase.
 - The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.
 - The resulting mass spectrum provides a molecular fingerprint, allowing for the identification of the parent compound and any impurities. The relative peak areas in the chromatogram are used to quantify purity.

Functional Group Confirmation by Fourier-Transform Infrared Spectroscopy (FTIR)

- Objective: To verify the presence of key functional groups as a means of identity confirmation.
- Instrumentation: A Fourier-Transform Infrared Spectrometer.
- Methodology:
 - A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
 - The sample is placed in the path of an infrared beam.
 - The instrument measures the absorption of infrared radiation at various wavelengths, corresponding to the vibrational frequencies of the molecule's functional groups.
 - The resulting spectrum should show characteristic absorptions for an ester (C=O and C-O stretching) and aliphatic C-H bonds.

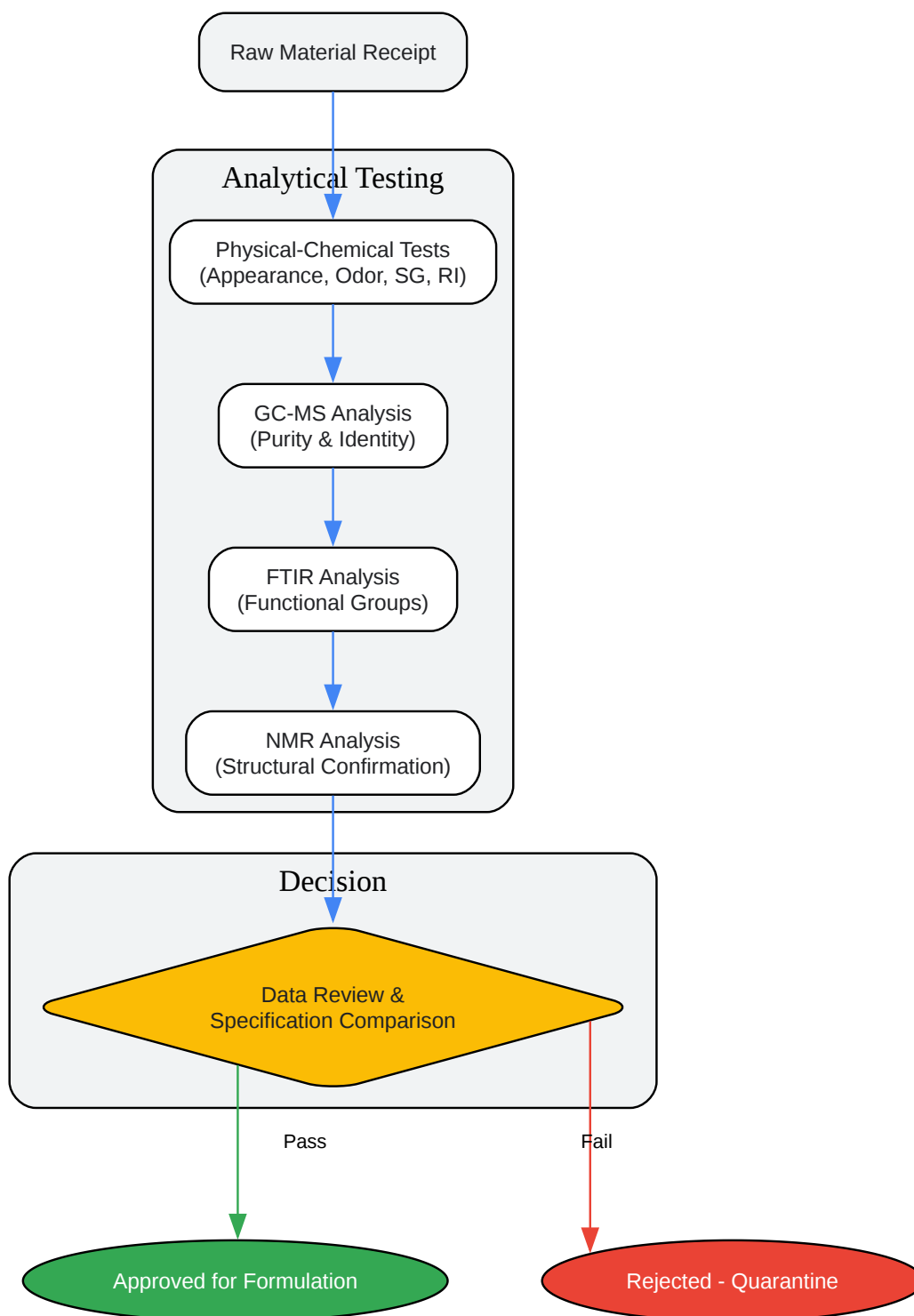
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To provide detailed information about the molecular structure for definitive identification.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Methodology:
 - A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).
 - The sample is placed in the NMR spectrometer.
 - ¹H NMR spectroscopy is used to determine the number and types of hydrogen atoms in the molecule.

- ^{13}C NMR spectroscopy is used to determine the number and types of carbon atoms.
- Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed to establish the connectivity of the atoms and confirm the overall structure.

Quality Control Workflow Visualization

The following diagram illustrates a logical workflow for the quality control of a synthetic fragrance ingredient like **oxyoctaline formate**, from raw material reception to final product approval.



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Caption: Quality Control Workflow for Fragrance Ingredients.

Conclusion

Oxyoctaline formate is a well-established synthetic fragrance ingredient with a distinct woody-amber character. While its commercial use is well-documented, public access to its detailed spectroscopic data (NMR, IR, MS) is limited. This guide has consolidated the available physico-chemical information and proposed a standard analytical workflow essential for the quality control of such materials in a research or industrial setting. The provided workflow and methodologies represent a best-practice approach to ensuring the identity, purity, and consistency of high-value chemical compounds.

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